molecular formula C11H13NO2 B8597346 ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate

ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate

Cat. No.: B8597346
M. Wt: 191.23 g/mol
InChI Key: WUOWSMMMIWBRDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate is an organic compound that belongs to the class of acrylates It is characterized by the presence of an ethyl ester group, a methyl group, and a pyridyl group attached to an acrylate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-3-(2-pyridyl)acrylate typically involves the reaction of 2-methyl-3-(2-pyridyl)acrylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of ethyl 2-methyl-3-(2-pyridyl)acrylate may involve continuous flow processing. This method allows for the superheating of solvents and elevated reaction temperatures, which are not possible in conventional batch reactions. Continuous flow processing offers advantages such as shorter reaction times, increased safety, and reduced waste .

Chemical Reactions Analysis

Types of Reactions: ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted acrylates.

Scientific Research Applications

ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-(2-pyridyl)acrylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Ethyl 3-(2-pyridyl)acrylate: Lacks the methyl group at the 2-position.

    Methyl 2-methyl-3-(2-pyridyl)acrylate: Contains a methyl ester group instead of an ethyl ester group.

    2-Methyl-3-(2-pyridyl)acrylic acid: The carboxylic acid form of the compound.

Uniqueness: ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate is unique due to the presence of both the ethyl ester and the methyl group, which confer distinct reactivity and properties

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

ethyl 2-methyl-3-pyridin-2-ylprop-2-enoate

InChI

InChI=1S/C11H13NO2/c1-3-14-11(13)9(2)8-10-6-4-5-7-12-10/h4-8H,3H2,1-2H3

InChI Key

WUOWSMMMIWBRDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=N1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (ca. 60%, 2.0 g, 50.0 mmol) was suspended in tetrahydrofuran (20 ml), and a solution of ethyl 2-(diethylphosphono)propionate (11.7 g, 49.1 mmol) in tetrahydrofuran (8 ml) was added thereto under ice cooling condition. The mixture was stirred for 0.5 hr. Successively, a solution of 2-pyridinecarbaldehyde (5.0 g, 46.7 mmol) in tetrahydrofuran (8 ml) was added to the mixture. The mixture was stirred at 0° C. for 14 hrs, combined with water, concentrated under reduced pressure to the half amount and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated, and the residue was subjected to a silica gel (80 g) column chromatography. The fractions eluted with hexane-ethyl acetate (3:1, v/v) were collected and concentrated to give the titled compound (7.8 g, 87%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
87%

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